4-(Piperazin-1-yl)benzoic acid dihydrochloride

Übersicht

Beschreibung

4-(Piperazin-1-yl)benzoic acid dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O2. It is a derivative of benzoic acid, where a piperazine ring is attached to the benzene ring at the para position. This compound is often used in various scientific research applications due to its unique chemical properties .

Wirkmechanismus

Target of Action

The primary target of 4-(Piperazin-1-yl)benzoic acid dihydrochloride is the histamine H1 receptor . This receptor plays a crucial role in the immune response, mediating the effects of histamine, a neurotransmitter involved in local immune responses and regulating physiological functions in the gut.

Mode of Action

This compound exhibits high specific affinity for the histamine H1 receptor . By binding to this receptor, it can modulate the immune response and influence various physiological functions.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the immune response and gut physiology, given its interaction with the histamine H1 receptor . The downstream effects of this interaction can include changes in local immune responses and gut functions.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with the histamine H1 receptor . This interaction could lead to changes in immune responses and gut functions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the histamine H1 receptor . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)benzoic acid dihydrochloride typically involves the reaction of 4-chlorobenzoic acid with piperazine. The reaction is carried out in the presence of a suitable solvent and an acid-binding agent.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is obtained through crystallization and filtration techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Piperazin-1-yl)benzoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: N-oxides of the piperazine ring.

Reduction: Amine derivatives.

Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride has applications in proteomics research, pharmaceutical synthesis, and other areas.

Scientific Research Applications

- Proteomics Research 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride is primarily used in proteomics research for enriching proteins with ubiquitin modifications. Ubiquitin is a small protein that attaches to other proteins, marking them for various cellular processes like degradation. The compound selectively binds to these ubiquitin-modified proteins, enabling researchers to isolate and study them. It is believed that 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride interacts with the hydrophobic patch on the ubiquitin molecule.

- Pharmaceutical Synthesis This compound is a biologically active intermediate in the synthesis of pharmaceuticals, including kinase inhibitors. Its structure enables interactions with biological targets, potentially influencing cellular pathways related to cancer and other diseases. The compound can cross biological membranes, suggesting good bioavailability and potential for pharmacological studies.

- Other Possible applications 4-(Piperazin-1-yl)benzoic acid and its derivatives are used as coordinating ligands in metal complexes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride

- 4-(Piperazin-1-yl)methylbenzoic acid dihydrochloride

Uniqueness

4-(Piperazin-1-yl)benzoic acid dihydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Biologische Aktivität

4-(Piperazin-1-yl)benzoic acid dihydrochloride is a compound with significant potential in pharmacological research, particularly due to its structural features that allow it to interact with various biological targets. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

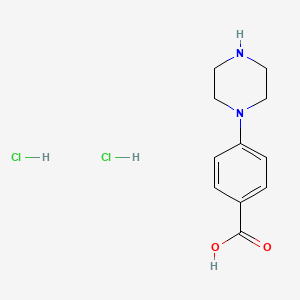

The compound's structure can be represented as follows:

Its chemical formula is , which includes a piperazine ring and a benzoic acid moiety. The piperazine component is crucial for its pharmacological properties, enabling interactions with receptors and enzymes in biological systems.

The primary mechanism of action for this compound involves its role as a kinase inhibitor . Kinases are enzymes that add phosphate groups to proteins, influencing numerous cellular processes such as growth and metabolism. By binding to the active or allosteric sites of specific kinases, this compound can inhibit phosphorylation, leading to reduced cancer cell proliferation and tumor growth.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antitumor Activity : It has shown promise in inhibiting cancer cell lines by inducing cell cycle arrest and apoptosis .

- Antimicrobial Properties : The compound demonstrates antibacterial activity against Gram-positive bacteria and exhibits moderate antifungal effects .

- Neuropharmacological Effects : Its structural similarity to neurotransmitters allows it to modulate neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study examining the effects of this compound on various cancer cell lines, it was found that the compound induced significant cell cycle arrest in the S-phase. This study utilized a cell-based assay that measures the derepression of epigenetically silenced transgenes. The results indicated that while apoptosis induction was minimal compared to controls, the overall antiproliferative effect was noteworthy, suggesting further investigation into its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

4-piperazin-1-ylbenzoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.2ClH/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEHDSDPUDKDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.